2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Overview
Description
“2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine” is a type of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Various methods for developing pyrido[2,3-d]pyrimidines have been previously reported via condensation techniques and pyridine annelation reactions, in solid as well as solution phase . For example, in 1993, Kisliuk et al. described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines .
Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines . The structure of pyrido[2,3-d]pyrimidines is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of 5-Trifluoromethyl-2,4,7-Trisubstituted Pyrido[2,3-d]Pyrimidines : A study by Ravikanth et al. (2004) described the synthesis of novel pyrido[2,3-d]pyrimidines, created by reacting certain pyridines with Grignard reagent and subsequent condensation with other chemicals (Ravikanth et al., 2004).
Synthesis Methods and Applications
Development of Dissymmetric Pyrido[3,2-d]pyrimidines : Tikad et al. (2007) reported a method for synthesizing dissymmetric pyrido[3,2-d]pyrimidines, involving palladium-catalyzed reactions and showing the potential for innovative synthesis strategies (Tikad et al., 2007).
Biomedical Applications of Pyrido[2,3-d]pyrimidin-7(8H)-ones : Jubete et al. (2019) reviewed the synthesis methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones, highlighting their significance due to similarity with nitrogen bases in DNA and RNA (Jubete et al., 2019).
Sustainable Syntheses of Pyrido[2,3-d]pyrimidine Scaffold : Chaudhary (2021) discussed the multicomponent approach for the synthesis of pyrido[2,3-d]pyrimidines, emphasizing their importance in medicinal chemistry and the 'green chemistry drive' (Chaudhary, 2021).
Chemical Modification and Properties
Selective Addition of Amines to Pyrimidines : Richter et al. (2013) explored the selective addition of amines to 2,4-dichloro-5-trifluoromethyl-pyrimidine, using Lewis acids to favor certain isomers, which can impact the properties and applications of the resulting compounds (Richter et al., 2013).
Synthesis of 4-Trifluoromethylpyrido[1,2-a]pyrimidin-2-ones : Harriman et al. (2003) described the synthesis of biologically relevant 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones, indicating potential applications in medicinal chemistry (Harriman et al., 2003).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Properties : Research by Kanth et al. (2006) and Appna et al. (2019) showed that certain derivatives of pyrido[2,3-d]pyrimidines exhibit antimicrobial and antifungal properties, indicating their potential for pharmaceutical applications (Kanth et al., 2006), (Appna et al., 2019).
Future Directions
The future directions for “2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine” could involve further exploration of its potential as an anticancer agent . The review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective, and safe anticancer agents .
properties
IUPAC Name |
2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-5-3-1-2-4(8(11,12)13)14-6(3)16-7(10)15-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJODODLCIOQKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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